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Compound of Interest

Compound Name: Deuterium fluoride

Cat. No.: B1609233

Deuterium Fluoride: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of
deuterium fluoride (DF), a deuterated isotopologue of hydrogen fluoride. Possessing unique
characteristics stemming from the kinetic isotope effect, DF serves as an invaluable tool in
diverse research fields, including spectroscopy, reaction mechanism elucidation, and chemical
laser development. This document summarizes key quantitative data, outlines the principles of
experimental characterization methods, and presents logical workflows and concepts through
structured diagrams.

Physical Properties

The substitution of protium (*H) with deuterium (2H) significantly alters the physical properties of
the fluoride molecule due to the mass difference. This manifests in changes to its molecular
weight, boiling and melting points, bond characteristics, and spectroscopic signatures. These
properties are crucial for its application in various experimental and industrial settings.

Summary of Physical Data

The following table summarizes the core physical properties of deuterium fluoride (DF) in
comparison to hydrogen fluoride (HF). This comparative data is essential for understanding the
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isotopic effects on a molecular level.

Deuterium Fluoride Hydrogen Fluoride

Property Citation
(DF) (HF)

Molecular Weight 21.0125 g/mol 20.006 g/mol [11[2]
Boiling Point 18.64 °C (estimate) 19.5°C [2][3]
Melting Point Not specified -83.6 °C [3]
Dipole Moment 1.8188 D 1.86 D [3]
Bond Length 0.97 A (at 4.2 K), 0.95 ,

95 pm (solid state) [3114]
(Intramolecular) A (at 85 K)

Hydrogen Bond
Length L.53 A (at 4.2K), 1.56 155 (solid state) [3][4]
o m (solid state
9 A (at 85 K) P
(Intermolecular)

Fundamental .
- ~2998 cm™1 (derived) ~3962 cm™1 [2]
Vibrational Frequency

Note: Some properties, like the precise boiling point of DF, can vary in literature, and values are
often estimated or derived from spectroscopic data.

Crystal Structure

In the solid state, deuterium fluoride forms zigzag chains, similar to hydrogen fluoride, a
structure dictated by strong intermolecular hydrogen/deuterium bonding.[4][5] The crystal
structure has been determined to be orthorhombic.[4]

Table 2: Crystallographic Data for Deuterium Fluoride[4]
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Parameter Value (at 4.2 K) Value (at 85 K)

Crystal System Orthorhombic Orthorhombic

Unit Cell Dimensions a=3.31 A, b=4.26 A, c=5.22 A  a=3.33 A, b=4.27 A, c=5.27 A
F-F-F Angle 116° Not specified

F-F Distance 2.50 A 251 A

Chemical Properties and Reactivity

The chemical behavior of deuterium fluoride is largely governed by the kinetic isotope effect
(KIE), where the heavier deuterium atom leads to a lower zero-point energy and different
vibrational frequencies compared to protium.[2] This results in slower reaction rates for
processes involving the cleavage of the D-F bond compared to the H-F bond.[2]

Acidity

While hydrofluoric acid (an aqueous solution of HF) is classified as a weak acid (pKa = 3.17),
concentrated or anhydrous HF is a superacid.[3][6][7] This is due to self-ionization and the
formation of species like the bifluoride anion (HF27).[3] The acidity of DF is expected to be
slightly lower than that of HF in aqueous solution due to the stronger D-F bond and differences
in zero-point energy, which make the dissociation of the deuteron (D) less favorable than the
proton (H*).

Kinetic Isotope Effect (KIE)

The KIE is a cornerstone of DF's utility in mechanistic studies.[8][9] It is the ratio of the rate
constant of a reaction with the light isotopologue (HF) to that of the heavy one (DF). For
reactions where the H-F or D-F bond is broken in the rate-determining step, this ratio (kH/kD) is
typically greater than 1, indicating a primary kinetic isotope effect.[10][11] This effect allows
researchers to probe transition states and confirm the involvement of hydrogen/deuterium
transfer in a reaction mechanism.[8][9]

Conceptual reaction coordinate diagram illustrating the Kinetic Isotope Effect.

Applications in Chemical Lasers
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Deuterium fluoride is a key component in high-power chemical lasers.[12][13] The laser
operates on the vibrational transitions of the excited DF* molecules, which are produced in the
exothermic reaction between a fluorine source and deuterium gas.[12] The specific
wavelengths emitted by DF lasers are in the mid-infrared range, which has applications in
military and research fields due to effective atmospheric transmission.[12]

Experimental Methodologies

The characterization of deuterium fluoride relies on a suite of sophisticated analytical
techniques. These methods are essential for determining its structural, physical, and chemical
properties with high precision.

Synthesis of Deuterium Fluoride

High-purity deuterium fluoride can be synthesized through several laboratory and industrial
methods.[1][14]

o Direct Reaction: This highly exothermic method involves the controlled reaction of deuterium
gas (Dz) with elemental fluorine (F2).[1][2] Due to its hazardous nature, it requires careful
temperature management, often at low temperatures.[1]

» Deuterolysis of Fluorine Compounds: A more convenient and controllable laboratory-scale
method involves the reaction of heavy water (D20) with various fluorine-containing
compounds.[2][14] Common precursors include benzoyl fluoride, thionyl fluoride (SOF2), and
carbonyl fluoride (COF2).[2][14] For example, the reaction with benzoyl fluoride is typically
conducted at 65-70°C.[2]

o SOFz2 + D20 - 2DF + SO2[2]
o COFz + D20 - 2DF + CO2[2]

o Reaction with Deuterated Sulfuric Acid: Analogous to the industrial production of HF,
deuterated sulfuric acid (D2S0a4) can be reacted with a fluoride salt like calcium fluoride
(CaF2) to produce DF.[15]

Spectroscopic Analysis
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Spectroscopy is a primary tool for investigating DF, leveraging its unique vibrational and

rotational properties.[1]

« Infrared (IR) Spectroscopy: Due to the heavier mass of deuterium, the D-F bond vibrates at a
lower frequency compared to the H-F bond.[1][2] This significant downshift in its fundamental
vibrational frequency allows for clear differentiation between DF and HF using IR
spectroscopy.[2] The technique is instrumental for studying intermolecular dynamics,
hydrogen/deuterium bonding, and for isotopic tracing in complex chemical systems.[2][16]

o Methodology Principle: A sample is placed in an IR spectrometer (e.g., a Fourier
Transform Infrared (FTIR) spectrometer).[17] An IR beam is passed through the sample,
and the instrument measures the absorption of radiation at specific wavenumbers,
corresponding to the vibrational transitions of the D-F bond. For gas-phase
measurements, a specialized gas cell is used. For condensed phases, techniques like
Attenuated Total Reflectance (ATR) may be employed.[17][18] The resulting spectrum
shows characteristic absorption bands for DF, distinct from those of HF or other

molecules.[16]

Generalized workflow for the analysis of Deuterium Fluoride via IR Spectroscopy.

o Microwave Spectroscopy: This technique measures the energies of rotational transitions for
gas-phase molecules. It is exceptionally precise and is used to determine molecular
geometry, bond lengths, and electric dipole moments.[19] For a molecule to be microwave
active, it must possess a permanent dipole moment, which DF does.[20]

o Methodology Principle: A gaseous sample of DF is introduced into a waveguide in a
microwave spectrometer. Microwave radiation is swept across a range of frequencies.
When the frequency of the radiation matches the energy difference between two rotational
levels of the DF molecule, the energy is absorbed. This absorption is detected, yielding a
spectrum from which rotational constants are derived. These constants are then used to
calculate the moment of inertia and, consequently, the D-F bond length with high accuracy.
Applying an external electric field (the Stark effect) causes splitting of the rotational lines,
and the magnitude of this splitting is used to determine the molecule's electric dipole

moment.[19]

Diffraction Techniques
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e Neutron Diffraction: This is a powerful technique for determining the atomic-level structure of
materials, and it is particularly advantageous for locating deuterium atoms.[2][21] While X-
ray diffraction is insensitive to hydrogen and its isotopes, deuterium nuclei are strong
scatterers of neutrons.[21][22] This makes neutron diffraction the definitive method for
precisely determining the positions of deuterium atoms in the crystal lattice of solid DF,
including both the intramolecular D-F bond length and the intermolecular D---F deuterium
bond length.[4][22]

o Methodology Principle: A beam of neutrons of a known wavelength is directed at a
crystalline sample of solid DF, typically held at cryogenic temperatures (e.g., 4.2 K or 85
K).[4] The neutrons are diffracted by the atomic nuclei in the crystal, creating a diffraction
pattern. This pattern is recorded by a detector. By analyzing the positions and intensities of
the diffraction peaks, the arrangement of atoms in the unit cell can be determined,
providing precise bond lengths and angles.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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